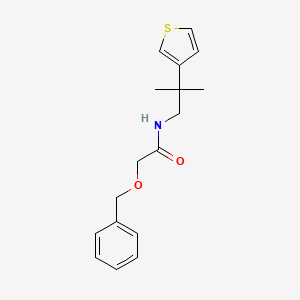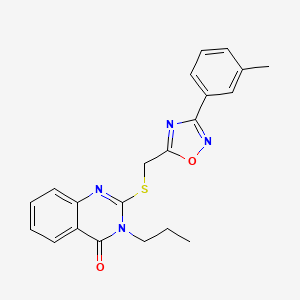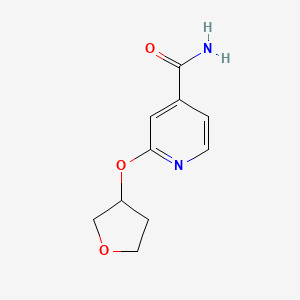
2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19BrF3N3O and its molecular weight is 430.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intermolecular Interactions and Structural Analysis
Research on antipyrine-like derivatives, including compounds similar to the one , focuses on their synthesis, structural characterization, and the analysis of intermolecular interactions. Studies such as those conducted by Saeed et al. (2020) provide detailed insights into the crystal packing, stabilized mainly by hydrogen bonds and π-interactions, highlighting the importance of electrostatic energy contributions in stabilizing molecular assemblies. These findings have implications for understanding the physical properties and potential functionalities of these compounds in various applications, including materials science and drug design (Saeed et al., 2020).
Synthesis and Reactivity
Another area of interest is the synthesis and reactivity of related compounds. For instance, research on the synthesis and behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones explores how these compounds interact with nucleophiles. This has implications for developing novel organic synthesis methodologies and understanding the chemical reactivity of brominated and pyrazole-containing compounds (Farag & Dawood, 1997).
Antimicrobial and Antitumor Activity
Compounds with structural similarities to 2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide have been investigated for their potential antimicrobial and antitumor activities. Studies such as those by Abunada et al. (2008) reveal the synthesis of pyrazole derivatives with notable biological activities. These investigations are crucial for the development of new therapeutic agents, offering insights into the bioactive potential of such compounds (Abunada et al., 2008).
Optoelectronic Applications
The synthesis of functional ethynyl-pyrene derivatives related to the compound underscores the potential of these materials in optoelectronic devices. Research by Diring et al. (2009) demonstrates how the substitution pattern and state of matter affect the photoluminescence properties of pyrene cores, indicating applications in field-effect transistors and fluorescence microscopy (Diring et al., 2009).
Synthesis of Fused and Binary Heterocycles
The exploration of new synthetic routes for benzamide-based 5-aminopyrazoles and their fused heterocycles by Hebishy et al. (2020) highlights the versatility of these compounds in creating novel structures with significant antiavian influenza virus activity. This research is pivotal for the discovery of new antiviral agents and emphasizes the potential pharmaceutical applications of these compounds (Hebishy et al., 2020).
特性
IUPAC Name |
2-bromo-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrF3N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBCALIOGLYEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)
![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)




![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)
![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)



